Boc-Hyp(Bn(3,4-diCl))-OH
Description
Boc-Hyp(Bn(3,4-diCl))-OH is a protected amino acid derivative featuring a hydroxyproline (Hyp) backbone modified with a tert-butyloxycarbonyl (Boc) group at the N-terminus and a 3,4-dichlorobenzyl (Bn(3,4-diCl)) substituent. The 3,4-dichlorobenzyl moiety enhances hydrophobicity and may influence bioactivity through halogen-mediated interactions with target enzymes or receptors.
Properties
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFJITCDARCHLZ-RISCZKNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
- Boc-Phe(3,4-DiCl)-OH : This phenylalanine derivative lacks the cyclic hydroxyproline structure but shares the 3,4-diCl substitution on the benzyl group. The linear side chain of phenylalanine may confer greater flexibility compared to the constrained Hyp scaffold in Boc-Hyp(Bn(3,4-diCl))-OH. Molecular weight (334.2 g/mol) and solubility trends (e.g., DMSO compatibility) are comparable, though Hyp derivatives may exhibit reduced solubility due to increased hydrophobicity .
- H-Phe(3,4-DiCl)-OH: The unprotected version of the above, with a free amino group, shows moderate fungicidal activity (EC50 = 19.1 mg/L for mono-ortho-chloro analogs) but reduced potency in para-substituted derivatives .
- FMOC-N-Me-D-Phe(3,4-DiCl)-OH: Incorporates a bulkier fluorenylmethyloxycarbonyl (FMOC) group and methylated amino terminus. Such modifications can alter enzyme-binding kinetics and solubility, as seen in other FMOC-protected analogs .
Enzymatic Inhibition Activity
- Cholinesterase (ChE) Inhibition: Dichloro-substituted compounds, particularly 3,4-diCl derivatives, demonstrate enhanced ChE inhibitory activity. For example, triazole-based compound T9 (3,4-diCl substitution) showed 88.8% BuChE inhibition, outperforming mono-halogenated analogs like T4 (4-F, 69.0%) . However, benzyl groups at the triazole 1-position (e.g., T15) reduced activity, suggesting steric hindrance may counteract the benefits of diCl substitution .
- Binding Interactions : Molecular dynamics simulations of 3,4-diCl-substituted compounds (e.g., compound 40 in ) reveal hydrophobic interactions with residues like Arg545 and hydrogen bonds with catalytic sites, which may explain their higher binding energy and bioactivity .
Anticancer and Antimicrobial Activity
- Pyrazole Derivatives : In pyrazole-based anticancer agents, 4-OH substitution on phenyl rings outperformed 3,4-diCl in both cytotoxicity and antimicrobial activity. For example, dihydropyrazole derivatives with 4-OH exhibited IC50 values 2–5 times lower than 3,4-diCl analogs .
- Fungicidal Activity : Substitution patterns significantly affect outcomes. While 3,4-diCl on S-phenyl moieties (e.g., S2h) reduced activity against P. xanthii (EC50 > 100 mg/L), 2,5-diCl substitution (S2f) enhanced potency (EC50 = 0.5 mg/L) .
Physicochemical Properties
Key Research Findings
- SAR Insights: Dichloro substitution enhances hydrophobic interactions and target affinity but may reduce solubility.
- Bioactivity Trade-offs : While 3,4-diCl boosts enzyme inhibition (e.g., ChE), it may compromise anticancer activity compared to polar substituents like 4-OH .
- Synthetic Challenges : Hyp derivatives require specialized protection/deprotection strategies during peptide synthesis, increasing complexity compared to Phe analogs .
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